molecular formula C10H8BrNO3 B8428356 6-bromo-7-methoxy-4H-isoquinoline-1,3-dione

6-bromo-7-methoxy-4H-isoquinoline-1,3-dione

Cat. No.: B8428356
M. Wt: 270.08 g/mol
InChI Key: LKAVHGAVBCDSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-7-methoxy-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-7-methoxy-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8BrNO3/c1-15-8-4-6-5(2-7(8)11)3-9(13)12-10(6)14/h2,4H,3H2,1H3,(H,12,13,14)

InChI Key

LKAVHGAVBCDSPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(=O)NC(=O)C2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Carboxymethyl-4-bromo-5-methoxy-benzoic acid (228 mg, 0.785 mmole) and urea (0.110 g, 1.82 mmole) is stirred and heated using an oil bath at 195° C. After one hour the mixture is cooled to room temperature and treated with water, collected by filtration, washed with water and dried to give a brown-black solid, 106 mg, (50%); MS (ES−): m/z 268.1, 270.1 (M−H).
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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